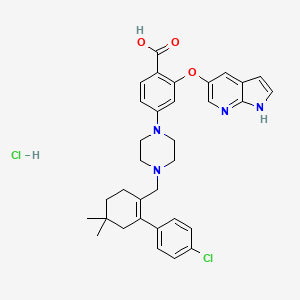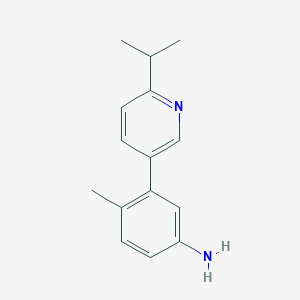
1,2-Distearin-D70
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Distearin-D70, also known as 1,1′-(2-Hydroxy-1,3-propanediyl-1,1,2,3,3-d5) dioctadecanoate-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-d35, is a stable isotope-labeled compound. It is a type of diacylglycerol (DAG) where both acyl groups are stearic acid. This compound is used in various scientific research applications due to its unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Distearin-D70 can be synthesized through esterification reactions involving glycerol and stearic acid. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to promote ester bond formation. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound involves the hydrogenation of vegetable oils to produce stearic acid, followed by esterification with glycerol. The process is optimized to achieve high yields and purity, often exceeding 99% .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Distearin-D70 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form stearic acid and glycerol.
Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed to produce stearic acid and glycerol.
Transesterification: It can react with other alcohols to form different esters
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide are employed
Major Products Formed
Oxidation: Stearic acid and glycerol.
Hydrolysis: Stearic acid and glycerol.
Transesterification: Various esters depending on the alcohol used
Wissenschaftliche Forschungsanwendungen
1,2-Distearin-D70 is utilized in a wide range of scientific research applications, including:
Biology: It serves as a tracer in metabolic studies to investigate lipid metabolism and the role of diacylglycerols in cellular signaling
Medicine: It is used in the development of lipid-based drug delivery systems and in the study of lipid-related diseases
Industry: It is employed in the formulation of food emulsifiers and cosmetics.
Wirkmechanismus
The mechanism of action of 1,2-Distearin-D70 involves its role as a diacylglycerol. Diacylglycerols are important signaling molecules that activate protein kinase C (PKC) pathways. The activation of PKC leads to various cellular responses, including changes in gene expression, cell proliferation, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Distearin: Similar to 1,2-Distearin-D70 but with the stearic acid groups attached to the first and third carbon atoms of glycerol.
1,2-Dipalmitin: Similar structure but with palmitic acid instead of stearic acid.
1,2-Dioleoyl-sn-glycerol: Contains oleic acid instead of stearic acid
Uniqueness
This compound is unique due to its stable isotope labeling, which makes it particularly useful in metabolic studies and analytical applications. The deuterium labeling allows for precise tracking and quantification in complex biological systems .
Eigenschaften
Molekularformel |
C39H76O5 |
|---|---|
Molekulargewicht |
695.4 g/mol |
IUPAC-Name |
[3-hydroxy-2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoyloxy)propyl] 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoate |
InChI |
InChI=1S/C39H76O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37,40H,3-36H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2,34D2 |
InChI-Schlüssel |
UHUSDOQQWJGJQS-TYAABNJCSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC(CO)OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


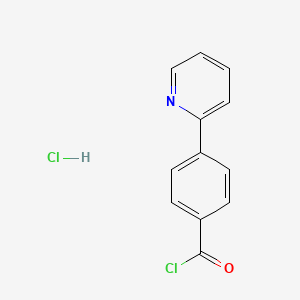
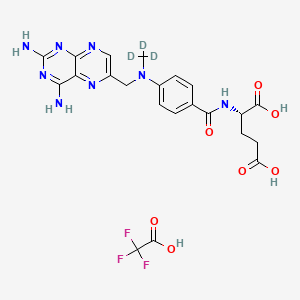
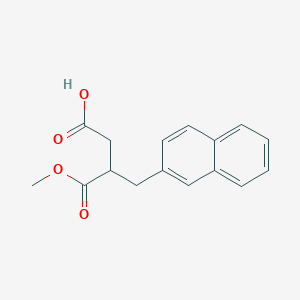
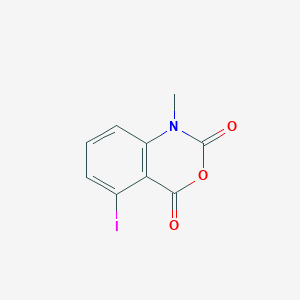
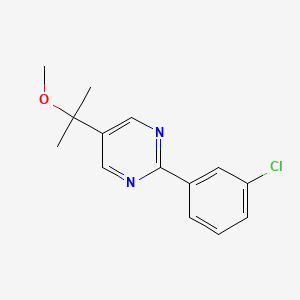

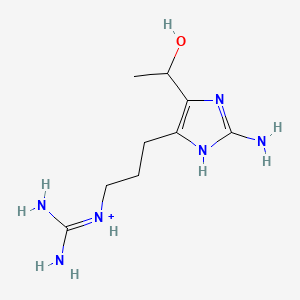
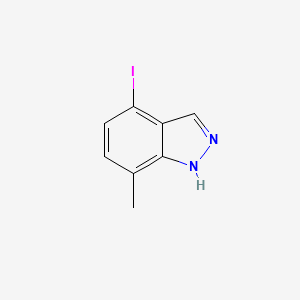
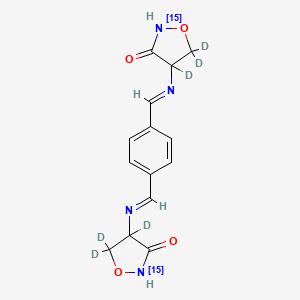
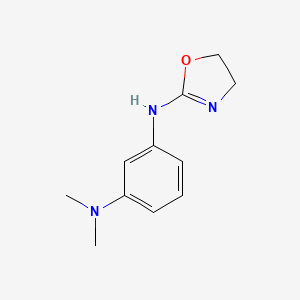
![2-[2-Methoxy-5-methyl-4-(1-methylpiperidin-4-yl)anilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13843018.png)

